molecular formula C10H6BrCl2N3O B8575298 (6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol

(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol

Cat. No. B8575298
M. Wt: 334.98 g/mol
InChI Key: CDEFSGMPSPCSAW-UHFFFAOYSA-N
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Patent
US08362023B2

Procedure details

To a stirred solution of crude (6-bromo-pyridin-2-yl)-(2,4-dichloro-pyrimidin-5-yl)-methanol (from Example 28 supra) (16.1 g, crude) in dichloromethane (200 mL), water (20 mL) was added followed by NaHCO3 (2.1 g, 25 mmol), TBAB (485 mg, 1.5 mmol) and TEMPO (90 mg, 0.5 mmol). The mixture was then cooled to 0° C. and NaClO (70 mL, active chloride >6.0%) was added slowly and the resulting mixture was stirred for 30 minutes. The mixture was poured into water and extracted with dichloromethane. The organic phase was dried over anhydrous MgSO4, filtered and concentrated. The residue was purified by column chromatography (silica gel, eluting with ethyl acetate:petroleum ether, 1:20) to give (6-bromo-pyridin-2-yl)-(2,4-dichloro-pyrimidin-5-yl)-methanone as a white solid. (Yield 12.7 g, 76% over two steps).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mg
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Four
Name
Quantity
485 mg
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH:8]([C:10]2[C:11]([Cl:17])=[N:12][C:13]([Cl:16])=[N:14][CH:15]=2)[OH:9])[CH:5]=[CH:4][CH:3]=1.C([O-])(O)=O.[Na+].CC1(C)N([O])C(C)(C)CCC1.[O-]Cl.[Na+]>ClCCl.O.CCCC[N+](CCCC)(CCCC)CCCC.[Br-]>[Br:1][C:2]1[N:7]=[C:6]([C:8]([C:10]2[C:11]([Cl:17])=[N:12][C:13]([Cl:16])=[N:14][CH:15]=2)=[O:9])[CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5,8.9,^1:26|

Inputs

Step One
Name
Quantity
16.1 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(O)C=1C(=NC(=NC1)Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
90 mg
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Five
Name
Quantity
485 mg
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, eluting with ethyl acetate:petroleum ether, 1:20)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(=O)C=1C(=NC(=NC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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